三氯氨基铂酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

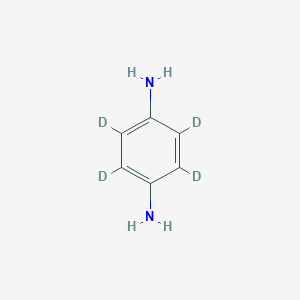

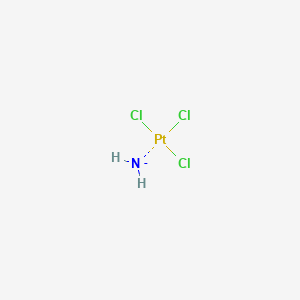

Potassium trichloroammineplatinate(II), also known as Potassium aminetrichloroplatinate(II) or Magnus red anion salt, is a compound with the linear formula KPt(NH3)Cl3 . It has a molecular weight of 357.57 . This compound is a degradation product of Cisplatin, an antitumor compound which exhibits mutagenic activity .

Molecular Structure Analysis

The molecular structure of Potassium trichloroammineplatinate(II) is represented by the formula KPt(NH3)Cl3 . This indicates that the compound consists of one potassium atom (K), one platinum atom (Pt), one ammonia molecule (NH3), and three chlorine atoms (Cl).

科学研究应用

Catalysis in Organic Synthesis

This compound acts as a catalyst in various organic synthesis reactions. Its platinum component is particularly useful in facilitating reactions such as hydrogenation, oxidation, and isomerization, which are crucial in the production of fine chemicals and pharmaceutical intermediates .

Material Science and Nanotechnology

In material science, Potassium trichloroammineplatinate(II) is employed in the creation of advanced materials, including nanomaterials. It can be used to produce platinum-based nanoparticles, which have applications in electronics, catalysis, and as agents for medical imaging .

Analytical Chemistry

As an analytical reagent, Potassium trichloroammineplatinate(II) is used in colorimetric tests for the detection of certain ions and molecules. Its color-changing properties upon reaction make it a valuable tool for qualitative and quantitative analysis in laboratory settings .

Photocatalysis Research

This compound has potential applications in photocatalysis research. It can be used to study the photocatalytic properties of platinum-containing compounds, which are of interest for environmental remediation and the development of sustainable energy sources .

Electrochemistry

In electrochemistry, Potassium trichloroammineplatinate(II) is explored for its electrocatalytic properties. It can be used in the design of electrodes for fuel cells or batteries, contributing to the advancement of energy storage technologies .

安全和危害

Potassium trichloroammineplatinate(II) may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with eyes or skin, rinse cautiously with water . If inhaled, remove the person to fresh air and keep them comfortable for breathing .

属性

IUPAC Name |

potassium;azane;trichloroplatinum(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.K.H3N.Pt/h3*1H;;1H3;/q;;;+1;;+2/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFYEDQIQOTXLO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.Cl[Pt-](Cl)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H3KNPt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium trichloroammineplatinate(II) | |

CAS RN |

13820-91-2 |

Source

|

| Record name | Potassium amminetrichloroplatinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kalium-ammintrichloroplatinat(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the crystal structure of Potassium Trichloroamminoplatinate(II) Monohydrate?

A1: Potassium Trichloroamminoplatinate(II) Monohydrate crystallizes in the orthorhombic space group Pnam. [] The structure consists of discrete planar [PtCl3NH3]- anions and K+ cations. The platinum atom in the anion is coordinated to three chlorine atoms and one nitrogen atom from the ammonia molecule, forming a square planar geometry. The water molecule plays a crucial role in linking the anions and cations through hydrogen bonding.

Q2: How does the color of Potassium Trichloroamminoplatinate(II) Monohydrate relate to its spectroscopic properties?

A2: Potassium Trichloroamminoplatinate(II) Monohydrate exists in two forms: yellow and red. [] The difference in color is attributed to variations in crystal packing and the resulting differences in the polarization of light absorption. Polarized crystal spectroscopy studies can provide insights into the electronic structure and bonding characteristics of both the yellow and red forms. [] This information is valuable for understanding the compound's optical properties and potential applications in areas like materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)